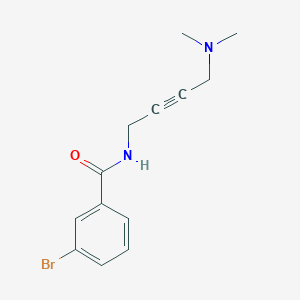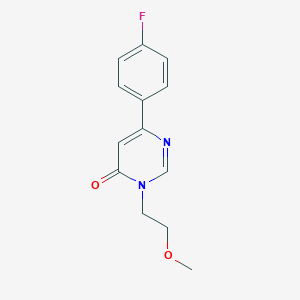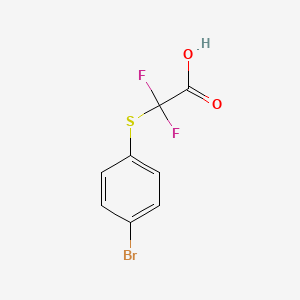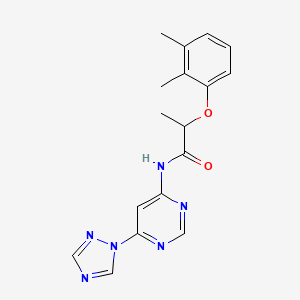![molecular formula C15H20N2O2S B2510773 N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311888-62-6](/img/structure/B2510773.png)
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMSP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide increases levels of endocannabinoids, which bind to cannabinoid receptors in the body to produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide are primarily due to the increased levels of endocannabinoids in the body. These effects include pain relief, anti-inflammatory effects, and neuroprotection. N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide for lab experiments is its potency as a FAAH inhibitor. This allows for the precise manipulation of endocannabinoid levels in the body, which can be used to study their physiological effects. However, one limitation of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for research on N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects than N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Another area of interest is the investigation of the anti-cancer effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential use in cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential therapeutic applications.
合成法
The synthesis of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the reaction of 4-methoxyphenyl thiol with 1-cyanobutyl bromide, followed by the addition of 2-bromoacetyl bromide. The resulting product is then treated with ammonia to yield N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. This synthesis method has been successfully replicated in several studies, with high yields and purity.
科学的研究の応用
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications. The inhibition of FAAH by N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase levels of endocannabinoids in the body, which are known to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This makes N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide a promising candidate for the treatment of a range of conditions, including chronic pain, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)20-14-8-6-13(19-3)7-9-14/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIHLSIPYSFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)


![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)



![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)